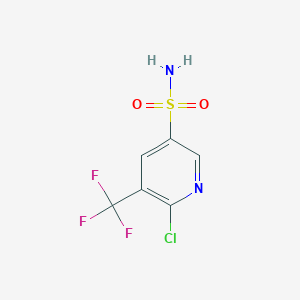

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Beschreibung

Historical Context and Discovery

The development of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide emerges from the intersection of two major advances in organic chemistry: the systematic exploration of organofluorine compounds and the therapeutic exploitation of sulfonamide derivatives. The historical foundation for this compound traces back to the early 20th century when sulfonamides first demonstrated their pharmaceutical potential, beginning with the discovery of the first sulfonamide in Germany in 1932. This breakthrough established sulfonamides as a critical class of therapeutic agents, leading to extensive research into structural modifications that could enhance their biological properties.

The incorporation of fluorine-containing substituents, particularly trifluoromethyl groups, into pharmaceutical and agrochemical compounds gained momentum significantly later, with systematic development occurring primarily in the mid-20th century. The medicinal use of trifluoromethyl groups dates from 1928, although research intensified considerably during the mid-1940s. The combination of these two chemical motifs—sulfonamide functionality and trifluoromethyl substitution—represents a sophisticated approach to molecular design that leverages the unique properties of both functional groups.

The specific compound this compound, bearing the Chemical Abstracts Service number 1228875-16-8, emerged as part of broader research programs investigating trifluoromethylpyridine derivatives for agrochemical and pharmaceutical applications. The systematic development of such compounds reflects the recognition that trifluoromethylpyridines and their derivatives serve as important structural components for developing crop protection products and therapeutic agents. Research into this particular substitution pattern has been driven by the understanding that the strategic placement of electron-withdrawing groups can significantly influence both the chemical reactivity and biological activity of pyridine-based compounds.

Significance in Organofluorine Chemistry

This compound occupies a distinctive position within organofluorine chemistry due to its incorporation of the trifluoromethyl group, which imparts several unique characteristics that distinguish it from other halogenated organic compounds. The trifluoromethyl substituent possesses significant electronegativity that falls intermediate between fluorine and chlorine, contributing to the compound's distinctive electronic properties. This intermediate electronegativity results in the trifluoromethyl group functioning as a powerful electron-withdrawing substituent, which significantly influences the electronic distribution within the pyridine ring system.

The carbon-fluorine bonds within the trifluoromethyl group represent some of the strongest bonds in organic chemistry, with average bond energies around 480 kilojoules per mole. This exceptional bond strength contributes significantly to the thermal and chemical stability of this compound, making it resistant to degradation under various environmental conditions. The short carbon-fluorine bond length of approximately 1.4 angstroms, combined with the compact van der Waals radius of fluorine at 1.47 angstroms, ensures that the trifluoromethyl substituent introduces minimal steric hindrance while maximizing electronic effects.

The high electronegativity of fluorine, measured at 3.98 on the Pauling scale, creates substantial dipole moments within the carbon-fluorine bonds, contributing to the overall polarity of the molecule. Simultaneously, the low polarizability of fluorine atoms results in weak dispersion forces between molecules containing trifluoromethyl groups, often leading to unique solubility profiles characterized by both hydrophobicity and lipophobicity. These distinctive properties position this compound as a compound with potentially unique pharmacokinetic and environmental behavior characteristics.

The significance of this compound within organofluorine chemistry extends beyond its individual properties to its role as a representative example of how fluorine substitution can be strategically employed to modify the behavior of bioactive molecules. The trifluoromethyl group is frequently utilized as a bioisostere, serving as a replacement for chloride or methyl groups to adjust steric and electronic properties while potentially protecting reactive sites from metabolic oxidation.

Classification in Sulfonamide Chemical Family

This compound belongs to the sulfonamide family of organic compounds, characterized by the presence of the sulfonamide functional group with the general structure R-S(=O)₂-NR'R". In this specific compound, the sulfonamide group is attached directly to the pyridine ring at the 3-position, creating a pyridine-3-sulfonamide structure. The sulfonamide functional group consists of a sulfonyl group (O=S=O) connected to an amine group (-NH₂), forming a relatively unreactive and stable structural unit.

The structural rigidity inherent in the sulfonamide functional group contributes to the crystalline nature typically observed in sulfonamide compounds. This crystallinity often facilitates purification and characterization processes, making sulfonamides valuable not only for their biological activities but also for their practical handling characteristics in research and manufacturing environments. The formation of sulfonamide derivatives has historically served as a classic method for converting amines into crystalline derivatives that can be definitively identified through melting point determination.

Within the broader sulfonamide classification, this compound represents a heterocyclic sulfonamide, distinguished from aliphatic and simple aromatic sulfonamides by the presence of the nitrogen-containing pyridine ring system. This heterocyclic nature introduces additional complexity in terms of electronic distribution and potential binding interactions, as the pyridine nitrogen can participate in hydrogen bonding and coordination chemistry. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing trifluoromethyl and chloro substituents, creates a highly polarized electronic environment that may influence both chemical reactivity and biological activity.

The specific substitution pattern in this compound places it within the category of polysubstituted pyridine sulfonamides, where multiple electron-withdrawing groups create cumulative electronic effects. This classification is significant because it suggests potential applications in areas where strong electron-withdrawing character is advantageous, such as in the development of enzyme inhibitors or compounds requiring enhanced binding affinity through electrostatic interactions.

Research Importance in Agricultural and Medicinal Chemistry

The research significance of this compound in agricultural and medicinal chemistry stems from the convergence of several key structural features that are highly valued in both fields. Trifluoromethylpyridine derivatives have gained fundamental importance as structural ingredients for developing agrochemical and pharmaceutical compounds, with the global agricultural community particularly interested in compounds that can address the increasing demand for effective crop protection agents. The unique combination of the pyridine ring system, trifluoromethyl group, and sulfonamide functionality positions this compound as a potentially valuable building block for creating novel bioactive molecules.

In agricultural chemistry, trifluoromethylpyridine derivatives have demonstrated significant utility in the development of pesticides and herbicides. The electron-withdrawing properties of both the trifluoromethyl and chloro substituents create an electron-deficient aromatic system that can interact effectively with biological targets in pest organisms. Research has shown that when phenyl groups in bioactive compounds are replaced with heteroaromatic rings such as pyridine, particularly those bearing trifluoromethyl substituents, enhanced biological activity often results. This enhancement is attributed to the unique electronic properties and potential for specific molecular interactions that these substituted pyridine systems provide.

The medicinal chemistry applications of this compound are supported by the established therapeutic relevance of both sulfonamide and trifluoromethyl-containing compounds. Sulfonamides have maintained clinical importance across multiple therapeutic areas, including antimicrobial therapy, diuretic applications, and diabetes management. The incorporation of trifluoromethyl groups into pharmaceutical compounds has become increasingly common due to their ability to enhance metabolic stability, improve pharmacokinetic properties, and modulate binding interactions with biological targets.

The research importance of this compound is further emphasized by its potential role in structure-activity relationship studies, where systematic modifications to core molecular architectures help identify optimal combinations of structural features for specific biological activities. The defined substitution pattern in this compound provides researchers with a well-characterized starting point for exploring how individual structural modifications influence biological activity, pharmacokinetic properties, and environmental behavior.

Table 1: Fundamental Chemical Properties of this compound

Table 2: Structural Classification Parameters

| Classification Category | Specific Classification | Supporting Features |

|---|---|---|

| Organofluorine Type | Trifluoromethyl-substituted heterocycle | Presence of -CF₃ group on pyridine ring |

| Sulfonamide Subclass | Heterocyclic sulfonamide | Sulfonamide group attached to pyridine ring |

| Pyridine Derivative Type | Polysubstituted pyridine | Multiple electron-withdrawing substituents |

| Halogenated Compound Class | Mixed halogen system | Contains both chlorine and fluorine atoms |

Eigenschaften

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O2S/c7-5-4(6(8,9)10)1-3(2-12-5)15(11,13)14/h1-2H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUGNASGYNDTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743522 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228875-16-8 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide typically involves the following steps:

Starting Material: The synthesis begins with 6-chloro-5-(trifluoromethyl)pyridine.

Sulfonation: The pyridine derivative undergoes sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.

Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

One of the primary applications of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is in the agrochemical industry. Its derivatives have been utilized as herbicides due to their ability to inhibit specific enzymes involved in plant growth. For instance, sulfonamide derivatives are known for their role as acetolactate synthase (ALS) inhibitors, which are critical in controlling weed growth without harming crops.

Case Studies

- Flazasulfuron : This herbicide, derived from this compound, demonstrates selectivity on turf and perennial crops. Studies indicate that it effectively manages weed populations while minimizing impact on desired plant species .

- Environmental Impact : Research has shown that the degradation products of such herbicides can be monitored in soil and water systems, highlighting the importance of understanding their environmental fate .

Pharmaceutical Applications

The pharmaceutical potential of this compound is significant, particularly in the development of antimicrobial agents. The trifluoromethyl group enhances biological activity and pharmacokinetic properties.

Case Studies

- Antimicrobial Activity : Recent studies have indicated that this compound exhibits promising antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects have revealed potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Material Science Applications

In addition to its biological applications, this compound has been explored for use in material science, particularly in the development of advanced materials with specific physical properties.

Case Studies

- Polymer Chemistry : The incorporation of this compound into polymer matrices has been studied to enhance thermal stability and chemical resistance. This could lead to new materials suitable for industrial applications .

Synthesis and Industrial Applications

The synthesis of this compound involves several established chemical methods, including chlorination and fluorination processes that yield high-purity products suitable for commercial use.

Synthesis Overview

Wirkmechanismus

The mechanism of action of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide

Molecular Formula : C₆H₄ClF₃N₂O₂S (identical to target compound)

CAS : 1249907-95-6

| Property | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide |

|---|---|---|

| Substituent Positions | Cl (C6), -CF₃ (C5), -SO₂NH₂ (C3) | Cl (C3), -CF₃ (C5), -SO₂NH₂ (C2) |

| Electronic Effects | Electron-withdrawing groups at C5 and C6 | Electron-withdrawing groups at C3 and C5 |

| Biological Relevance | Enhanced steric hindrance at C3 | Sulfonamide at C2 may alter binding affinity |

The positional isomer exhibits distinct electronic and steric profiles due to the shifted chlorine and sulfonamide groups. This may influence reactivity in cross-coupling reactions or interactions with biological targets .

Functional Group Variants: 6-Chloro-5-(trifluoromethyl)pyridin-3-ol

Molecular Formula: C₆H₃ClF₃NO CAS: 1211578-93-6

| Property | Target Compound (-SO₂NH₂) | Pyridin-3-ol (-OH) |

|---|---|---|

| Functional Group | Sulfonamide (-SO₂NH₂) | Hydroxyl (-OH) |

| Acidity | Higher (sulfonamide pKa ~10) | Moderate (phenolic pKa ~8–10) |

| Lipophilicity | Lower (polar -SO₂NH₂) | Higher (-OH less polar than -SO₂NH₂) |

Sulfonyl Chloride Precursor: 6-Chloro-5-methyl-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride

Molecular Formula: C₇H₄Cl₂F₃NO₃S CAS: 1804732-21-5

| Property | Target Compound (-SO₂NH₂) | Sulfonyl Chloride (-SO₂Cl) |

|---|---|---|

| Reactivity | Stable sulfonamide | Reactive intermediate |

| Applications | Pharmaceuticals, agrochemicals | Synthesis of sulfonamides/sulfones |

| Molecular Weight | 260.62 g/mol | 310.08 g/mol |

The sulfonyl chloride serves as a precursor for sulfonamide synthesis. Its trifluoromethoxy (-OCF₃) and methyl groups introduce steric bulk, which may limit accessibility in certain reactions compared to the target compound .

Heterocyclic Analogs: 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one

Molecular Formula: C₅H₂ClF₃N₂O CAS: Not specified

| Property | Target Compound (Pyridine) | Pyrimidinone (Pyrimidine) |

|---|---|---|

| Aromatic System | Pyridine (1 N atom) | Pyrimidine (2 N atoms) |

| Functional Groups | -SO₂NH₂, -Cl, -CF₃ | -Cl, -CF₃, ketone |

| Electronic Effects | Moderate electron withdrawal | Stronger electron withdrawal (2 N) |

The ketone group offers a site for further functionalization .

Key Research Findings

Synthetic Utility : Sulfonamide derivatives like the target compound are often synthesized via sulfonyl chloride intermediates (e.g., ), followed by amidation .

Biological Activity : The -CF₃ group in all analogs improves metabolic stability, while sulfonamides are favored in drug design for their enzyme-inhibiting properties .

Positional Effects : Isomers with shifted substituents (e.g., ) show divergent binding affinities in computational docking studies, highlighting the importance of substituent placement .

Thermal Stability : The target compound’s high boiling point (381.5°C) suggests suitability for high-temperature reactions, unlike the more reactive sulfonyl chloride .

Biologische Aktivität

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is a pyridine derivative characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structural features suggest diverse applications, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, research indicates that derivatives of trifluoromethylpyridine exhibit significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Table 1: Antimicrobial Activity of Trifluoromethylpyridine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | MRSA |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | 12.5 | Staphylococcus aureus |

| Other derivatives | Varies | Various bacterial strains |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The presence of the sulfonamide group is associated with the inhibition of carbonic anhydrase enzymes, which play a crucial role in various inflammatory processes . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.

The biological activity of this compound is believed to stem from its interaction with specific biological targets, including enzymes and receptors involved in microbial resistance and inflammatory pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Case Studies and Research Findings

- Antibacterial Study : A recent study synthesized several trifluoromethylpyridine derivatives, including this compound, which exhibited varying degrees of antibacterial activity against R. solanacearum. The compound showed promising results compared to traditional antibiotics .

- Inhibition Studies : In vitro assays demonstrated that the compound could inhibit specific enzymes linked to bacterial metabolism, confirming its potential as an enzyme inhibitor . Further research is needed to elucidate precise mechanisms and identify specific biological targets.

Q & A

Q. What are the standard synthetic protocols for preparing 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide?

Answer: The synthesis typically involves halogenation and sulfonamide introduction. A three-step approach is widely used:

Halogenation : React 5-(trifluoromethyl)pyridine-3-sulfonic acid with chlorinating agents (e.g., PCl₅ or SOCl₂) under reflux conditions to introduce the chlorine substituent .

Sulfonamide Formation : Treat the intermediate with ammonia or amine derivatives in anhydrous THF, using triethylamine as a base to neutralize HCl byproducts .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify substitution patterns on the pyridine ring. The trifluoromethyl group (δ ~120 ppm in ¹³C NMR) and sulfonamide protons (δ ~7.5 ppm in ¹H NMR) are diagnostic .

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (Supplementary Information in provides protocols).

- FT-IR : Confirm sulfonamide N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictory reports on the regioselectivity of halogenation in trifluoromethylpyridine derivatives?

Answer: Discrepancies arise from varying reaction conditions:

- Electrophilic vs. Nucleophilic Pathways : Use DFT calculations to predict favored sites (C-5 vs. C-6) based on electron-withdrawing effects of the trifluoromethyl group .

- Experimental Validation : Compare halogenation outcomes using Cl₂ gas (electrophilic) vs. N-chlorosuccinimide (radical-initiated). Monitor by LC-MS to track intermediates .

Q. Data Contradiction Example :

| Halogenation Agent | Dominant Product (Position) | Reference |

|---|---|---|

| Cl₂ gas | 6-Chloro isomer | |

| NCS, radical initiator | 5-Chloro isomer |

Q. What strategies mitigate decomposition of this compound under acidic conditions?

Answer: The sulfonamide group is prone to hydrolysis in strong acids. Mitigation methods include:

- Protecting Groups : Temporarily replace –NH₂ with tert-butoxycarbonyl (Boc) during reactions requiring acidic media .

- Low-Temperature Work : Conduct reactions at 0–5°C to slow degradation kinetics .

- Stability Testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation thresholds .

Q. How can researchers resolve conflicting biological activity data in enzyme inhibition assays?

Answer: Contradictions may stem from assay conditions:

- Buffer Systems : Compare Tris-HCl (pH 7.4) vs. phosphate buffers; the latter may chelate metal cofactors, altering activity .

- Enzyme Source : Recombinant vs. native enzymes can exhibit different inhibition constants (e.g., Ki values vary by 2–3× in ).

- Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay robustness .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Answer:

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient C-6 due to –CF₃ and –SO₂NH₂ groups, favoring SNAr at this position .

- DFT Calculations : Optimize transition states using Gaussian09 (B3LYP/6-311+G(d,p)) to compare activation energies for competing reaction pathways .

- Kinetic Isotope Effects (KIE) : Deuterated analogs at C-6 confirm rate-determining steps in SNAr mechanisms .

Methodological Notes

- Synthetic Reproducibility : Always pre-dry THF over molecular sieves to prevent side reactions with residual water .

- Data Validation : Cross-reference NMR shifts with published crystallographic data (e.g., CCDC entries in ).

- Contradiction Management : Use systematic reaction matrices (DoE) to isolate variables in conflicting studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.